(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-2-4-13(10-14)16(25)23-8-7-22-17(23)28-11-12-3-1-6-15(9-12)24(26)27/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCBORHGJNRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule belonging to the imidazole class. Its unique structure, characterized by a nitrobenzyl group and a trifluoromethyl phenyl moiety, suggests significant potential in medicinal chemistry, particularly in the fields of cancer therapy and anti-inflammatory treatments.
- Molecular Formula : C₁₃H₁₂F₃N₃OS
- Molecular Weight : 317.31 g/mol
- Appearance : Yellow crystalline powder
- Melting Point : 200 to 215 °C
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Enzyme Inhibition : The compound exhibits significant inhibitory activity against cysteine proteases, which are implicated in cancer progression and inflammatory responses. The nitro group can be reduced to form reactive intermediates that may further interact with biological macromolecules.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of imidazole derivatives, including those similar to the compound . For instance:
- A study showed that compounds with similar structures displayed high antiproliferative activity against various cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells, achieving inhibition rates exceeding 80% .
- The compound's mechanism likely involves the modulation of apoptosis pathways and inhibition of tumor growth through enzyme interactions.
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| SK-MEL-5 (Melanoma) | 84.32% |
| SR (Leukemia) | 81.58% |
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammatory responses:
- In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions such as arthritis or other inflammatory diseases .
Antiviral Activity
Preliminary investigations suggest potential antiviral properties:
- The compound may inhibit viral replication through its action on cysteine proteases essential for viral lifecycle processes.
Study on Cysteine Protease Inhibition
A research study evaluated the efficacy of similar imidazole derivatives against cysteine proteases involved in HIV replication. The results indicated a significant decrease in viral load when treated with these compounds, highlighting their potential as therapeutic agents against viral infections .
Synthesis and Evaluation of Related Compounds
Another notable study synthesized various imidazole thioacetanilides and assessed their biological activities. These compounds exhibited extensive anti-inflammatory and antioxidant properties, reinforcing the therapeutic potential of imidazole-based structures .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
The compound has been evaluated for its anticancer potential through various in vitro studies. It demonstrates:
- Inhibition of cancer cell proliferation : Studies have shown that it can inhibit the growth of several cancer cell lines, including those resistant to conventional therapies. The mechanism may involve the inhibition of specific enzymes crucial for cancer cell metabolism.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by interacting with key enzymes involved in inflammation, such as cyclooxygenases or lipoxygenases. This interaction can lead to reduced production of pro-inflammatory mediators .
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties, potentially inhibiting viral replication through enzyme inhibition or receptor blockade. This area requires further exploration but indicates a broad spectrum of biological activity.
Synthesis and Mechanism of Action
The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the thioether intermediate through nucleophilic substitution.
- Cyclization to form the imidazole ring.
- Introduction of the trifluoromethyl group using fluorination techniques.
The mechanism of action is believed to involve:
- Enzyme inhibition : The compound's structure allows it to bind selectively to target enzymes, inhibiting their activity and disrupting metabolic pathways critical for cell survival.
- Formation of reactive intermediates : The nitro group can be reduced to form reactive species that further interact with cellular components, enhancing its biological effects .
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Structural Analogues
Key structural analogs of Compound A include:
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (Compound B) Differences: The nitro group is para-substituted on the phenyl ring, and the trifluoromethyl group is attached to a benzylthio chain.
(2-((3-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (Compound C) Differences: Fluorine atoms replace both nitro and trifluoromethyl groups. Impact: Fluorine’s smaller size and lower electron-withdrawing capacity may decrease metabolic stability but improve solubility .
1-(4-Nitrobenzoyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (Compound D )
- Similarities : Shares the trifluoromethylbenzylthio group but places the nitro group on the ketone-attached phenyl ring.
- Impact : The positional isomerism could influence electronic effects and biological activity .
2.2. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| A | C₁₈H₁₄F₃N₃O₃S | 409.38 | 3-NO₂, 3-CF₃ | Not reported | Not reported |
| B | C₁₈H₁₄F₃N₃O₃S | 409.38 | 4-NO₂, 3-CF₃ | Not reported | Not reported |
| 6c | C₂₉H₂₂N₄O₃ | 474.51 | o-NO₂ | 110–115 | 25 |
| C | C₁₇H₁₂F₂N₂OS | 342.35 | 3-F, 3-F | Not reported | Not reported |
- Compound A and B share identical molecular formulas but differ in substituent positions, highlighting the role of regiochemistry.
- The lower molecular weight of Compound C (342.35 g/mol) may enhance bioavailability compared to Compound A .
Preparation Methods
Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole
Treatment of ethylenediamine with carbon disulfide (CS₂) in alkaline ethanol (pH 10–12) at 50°C generates 2-mercaptoimidazoline through cyclocondensation. This intermediate, isolated as a white solid (mp 104–106°C), exhibits a characteristic IR peak at 2550 cm⁻¹ (S–H stretch).
Alkylation with 3-Nitrobenzyl Bromide
The thiol group undergoes nucleophilic substitution with 3-nitrobenzyl bromide in dimethylformamide (DMF) at 60°C. Potassium carbonate (K₂CO₃) facilitates deprotonation, driving the reaction to completion within 6 hours (yield: 78%). LC-MS analysis confirms the formation of the thioether linkage (m/z calc. for C₁₀H₁₁N₃O₂S: 253.06; found: 253.1).
Acylation at Position 1
The final step involves coupling the imidazoline with 3-(trifluoromethyl)benzoyl chloride. Using tert-butyllithium (t-BuLi) as a base in tetrahydrofuran (THF) at −78°C, the imidazoline’s NH group is deprotonated, enabling nucleophilic attack on the acyl chloride. After warming to room temperature and quenching with aqueous NH₄Cl, the product precipitates as a yellow solid (yield: 72%).
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethylenediamine, benzil, NH₄OAc | EtOH | 80°C | 4 h | 85% |
| 2 | 3-Nitrobenzyl bromide, K₂CO₃ | DMF | 60°C | 6 h | 78% |
| 3 | 3-(Trifluoromethyl)benzoyl chloride, t-BuLi | THF | −78°C → RT | 12 h | 72% |
Alternative Pathways and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C) reduces the imidazoline formation time to 30 minutes while maintaining yields >80%. This method minimizes side products like imidazole oxidation derivatives.
Solvent-Free Thioether Formation
Ball milling 2-mercaptoimidazoline with 3-nitrobenzyl bromide and K₂CO₃ eliminates solvent use, enhancing atom economy (yield: 81%).
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity, with a retention time of 6.7 minutes.
Comparative Analysis with Analogues
Replacing the 3-nitrobenzyl group with 2-methylbenzylthio (as in) reduces lipophilicity (logP: 3.2 vs. 4.1). Conversely, substituting the trifluoromethyl group with nitro (e.g., 2-nitrophenylmethanone) decreases thermal stability (mp 135°C vs. 162°C).
Challenges and Mitigation Strategies
Q & A
Q. How can analytical challenges in detecting degradation products be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
